molecular formula C10H7BrN2O3 B2667422 (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 67305-46-8

(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B2667422
CAS No.: 67305-46-8
M. Wt: 283.081
InChI Key: SYPRKLOBQRRYFI-UHFFFAOYSA-N
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Description

(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the bromination of a quinazolinone precursor followed by the introduction of an acetic acid moiety. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization steps, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or carbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties and could be investigated for its biological activity.

Medicine

In medicine, compounds related to this compound have shown promise in the development of new therapeutic agents. Research may focus on its potential as a drug candidate for various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl)acetic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid may confer unique reactivity and biological activity compared to its analogs. Bromine can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(6-bromo-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPRKLOBQRRYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67305-46-8
Record name 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
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